molecular formula C14H13N5OS B15216371 N-(5-Methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide CAS No. 64126-62-1

N-(5-Methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide

Cat. No.: B15216371
CAS No.: 64126-62-1
M. Wt: 299.35 g/mol
InChI Key: KRWYQFDVQBMEKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide is a synthetic small molecule designed for research purposes, integrating two pharmacologically significant scaffolds: the benzothiazole and the pyrimidine ring. This structural class of hybrids is of considerable interest in medicinal chemistry and drug discovery, particularly for investigating new therapeutic agents. Compounds featuring benzothiazole and pyrimidine moieties have demonstrated a wide spectrum of biological activities in scientific studies, suggesting this reagent's potential utility in several research domains. Primary research applications for this class of molecules include investigation into anti-mycobacterial agents. Benzothiazole-pyrimidine hybrids have shown promising activity against sensitive and drug-resistant strains of Mycobacterium tuberculosis , making them valuable scaffolds for studying new treatments for infectious diseases . The mechanism of action for related hybrids has been linked to enzymatic inhibition, particularly targeting Mycobacterium tuberculosis DprE1 (Decaprenylphosphoryl-β-D-ribose-2′-epimerase) and TMPKmt (Thymidine Monophosphate Kinase of Mycobacterium tuberculosis ), which are crucial for bacterial cell wall synthesis and DNA formation, respectively . Additionally, the benzothiazole core is a privileged structure in anticancer research, with several derivatives exhibiting cytotoxic effects and being evaluated for their potential to inhibit the growth of various cancer cell lines . The presence of the acetamide linkage, a biological isostere, further enhances the molecule's ability to interact with biological targets, which is a key area of study in biochemistry and pharmacology . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

64126-62-1

Molecular Formula

C14H13N5OS

Molecular Weight

299.35 g/mol

IUPAC Name

N-(5-methyl-1,3-benzothiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide

InChI

InChI=1S/C14H13N5OS/c1-9-3-4-11-10(7-9)18-14(21-11)19-12(20)8-17-13-15-5-2-6-16-13/h2-7H,8H2,1H3,(H,15,16,17)(H,18,19,20)

InChI Key

KRWYQFDVQBMEKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)NC(=O)CNC3=NC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of a suitable amidine with a β-dicarbonyl compound.

    Coupling Reaction: The final step involves the coupling of the benzo[d]thiazole derivative with the pyrimidine derivative through an acetamide linkage. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzo[d]thiazole ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can occur at the acetamide linkage, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho and para to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(5-Methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent, due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Material Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N-(5-Methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity.

    Pathway Modulation: It can modulate signaling pathways involved in cell growth and apoptosis, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

2-(5-Methylbenzo[d]thiazol-2-ylthio)-N-(4-oxo-2-phenyl-thiazolidin-3-yl)acetamide (Compound 7a)
  • Structure: Replaces the pyrimidinylamino group with a thiazolidinone ring and introduces a sulfur atom in the linker.
  • Synthesis : Yield: 62.5%; Melting point: 168–170°C. Prepared via thioacetamide formation and cyclization .
  • Biological Activity: Exhibits antidiabetic properties, likely due to thiazolidinone’s role in PPAR-γ activation .
N-(4-(2-Oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylamino)acetamide (Compound 5)
  • Structure : Substitutes benzothiazole with a coumarin-thiazole hybrid.
  • Synthesis : Yield: 89%; Melting point: 206–211°C. Features IR peaks at 1715 cm⁻¹ (C=O) and 1602 cm⁻¹ (C=N), distinct from the target compound’s pyrimidine-associated bands .
  • Biological Activity : Potent α-glucosidase inhibitor, attributed to coumarin’s planar aromatic system .
N-[5-(4-R-Benzyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidine-2-carboxamides
  • Structure: Uses a tetrahydropyrimidine carboxamide instead of pyrimidinylamino.
  • Synthesis : Involves acylation with chloroacetyl chloride and sulfur-morpholine interactions, differing from the target’s likely coupling-based synthesis .

Physicochemical and Spectral Comparisons

Table 1: Key Physicochemical Properties

Compound Yield (%) Melting Point (°C) Key Functional Groups
Target Compound N/A N/A Pyrimidinylamino, Benzothiazole
Compound 7a 62.5 168–170 Thiazolidinone, Thioacetamide
Compound 5 89 206–211 Coumarin, Phenylamino

Table 2: Spectral Signatures

Compound IR (cm⁻¹) $^1$H-NMR Features
Target Compound Expected: ~1650 (C=O), ~3300 (NH) Pyrimidine CH (~8.5 ppm), Benzothiazole CH (~7.5 ppm)
Compound 7a 1657 (C=O), 3279 (NH) Thiazolidinone NH (~11.8 ppm)
Compound 5 1715 (C=O), 1602 (C=N) Coumarin C4-H (~8.1 ppm), Aromatic CH (~6.5–8.0 ppm)

Q & A

Q. What are the standard synthetic routes for N-(5-Methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide?

The synthesis typically involves multi-step reactions starting with condensation of benzo[d]thiazole derivatives with pyrimidine precursors. Key steps include:

  • Cyclization : Refluxing intermediates (e.g., thiomorpholine or thiazolopyrimidine derivatives) in ethanol or DMF under controlled temperatures (70–100°C) to form the core heterocyclic structure .
  • Acetamide coupling : Using coupling agents like EDCI/HOBt to link the thiazole and pyrimidine moieties via an acetamide bridge .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify proton environments and carbon connectivity (e.g., aromatic protons at δ 7.2–8.5 ppm, acetamide carbonyl at ~168 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths, angles, and hydrogen bonding networks .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 367.12) .

Q. What in vitro assays are commonly used to assess its biological activity?

Standard assays include:

  • Enzyme inhibition : Kinetic analysis (IC50_{50} determination) using fluorogenic substrates for targets like kinases or HDACs .
  • Receptor binding : Radioligand displacement assays (e.g., 3^3H-labeled competitors) to measure affinity for receptors such as mGluR5 .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50_{50} values reported in µM ranges) .

Advanced Research Questions

Q. How can researchers optimize synthesis to improve yield and purity?

Methodological improvements include:

  • Catalyst screening : Testing Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance reaction efficiency .
  • Solvent optimization : Replacing polar aprotic solvents (DMF) with ionic liquids to reduce side reactions .
  • Microwave-assisted synthesis : Reducing reaction time (e.g., from 12 hours to 30 minutes) while maintaining >90% yield .

Q. What strategies address contradictions in reported biological activity data?

Resolve discrepancies via:

  • Orthogonal assays : Validate enzyme inhibition results with cellular models (e.g., siRNA knockdown of target proteins) .
  • Binding kinetics : Surface plasmon resonance (SPR) to distinguish competitive vs. allosteric inhibition mechanisms .
  • Metabolic stability testing : LC-MS/MS to rule out false positives from metabolite interference .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR strategies involve:

  • Substituent variation : Synthesizing analogs with modified pyrimidine (e.g., chloro, methoxy) or thiazole (e.g., methyl, bromo) groups .
  • Bioisosteric replacement : Swapping the acetamide linker with sulfonamide or urea to assess potency changes .
  • 3D-QSAR modeling : CoMFA or CoMSIA to correlate steric/electronic features with activity .

Q. How are crystallographic data inconsistencies resolved during structural analysis?

Advanced approaches include:

  • Twinning refinement : Using SHELXL to model twinned crystals and improve R-factor convergence (<0.05) .
  • Hydrogen bonding networks : Reassigning disordered solvent molecules via difference Fourier maps .
  • Temperature factors : Adjusting ADPs (anisotropic displacement parameters) to account for thermal motion .

Q. What computational methods predict target engagement and binding modes?

Key methodologies:

  • Molecular docking : AutoDock Vina or Glide to simulate interactions with HDAC8 or MAO-B active sites .
  • Molecular dynamics (MD) simulations : GROMACS to assess stability of ligand-protein complexes over 100-ns trajectories .
  • Free energy calculations : MM-PBSA to rank binding affinities of analogs .

Q. How do stability studies inform storage and handling protocols?

Stability assessments include:

  • Forced degradation : Exposure to UV light, pH extremes (1–13), and elevated temperatures (40–60°C) to identify degradation products via HPLC .
  • Lyophilization : Testing solubility in DMSO/PBS and determining shelf life under argon at -80°C .

Q. How is target engagement validated in cellular models?

Advanced validation techniques:

  • CRISPR-Cas9 knockout : Confirm on-target effects by comparing activity in wild-type vs. gene-edited cells .
  • Fluorescence polarization : Track compound localization using FITC-labeled analogs .
  • Thermal shift assays : Monitor protein melting temperature shifts (±3°C) upon ligand binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.